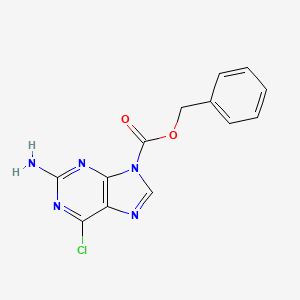
Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate is a chemical compound with the molecular formula C13H10ClN5O2. It is a derivative of purine, a heterocyclic aromatic organic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate typically involves the reaction of 2-amino-6-chloropurine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with different nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Nucleophiles: Amines, alkoxides
Catalysts: DABCO
Solvents: Dichloromethane, water
Conditions: Room temperature for substitution reactions, reflux for hydrolysis
Major Products
Substitution Products: 6-substituted purines
Hydrolysis Product: 2-amino-9-benzyl-1,6-dihydro-6-oxo-9H-purine
Aplicaciones Científicas De Investigación
Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various purine derivatives.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but its structure suggests it may interfere with nucleic acid synthesis and function .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-chloropurine: A precursor in the synthesis of nucleoside analogs with antiviral activity.
6-Chloro-2-purinamine: Known for its use in the synthesis of various purine derivatives.
Uniqueness
Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate is unique due to the presence of the benzyl group at the 9-position and the carboxylate group, which confer distinct chemical properties and potential biological activities compared to other purine derivatives .
Propiedades
Fórmula molecular |
C13H10ClN5O2 |
|---|---|
Peso molecular |
303.70 g/mol |
Nombre IUPAC |
benzyl 2-amino-6-chloropurine-9-carboxylate |
InChI |
InChI=1S/C13H10ClN5O2/c14-10-9-11(18-12(15)17-10)19(7-16-9)13(20)21-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,15,17,18) |
Clave InChI |
PIOWNAKUNBRHNK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)N2C=NC3=C2N=C(N=C3Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


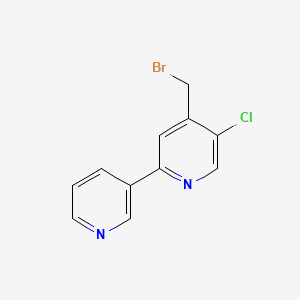
![Butanoic acid, 4-[[9-(hydroxymethyl)-9H-fluoren-2-yl]amino]-4-oxo-](/img/structure/B13140398.png)
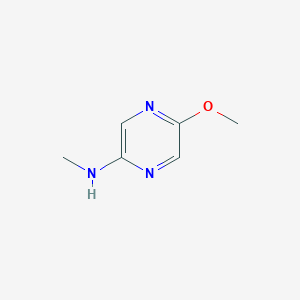

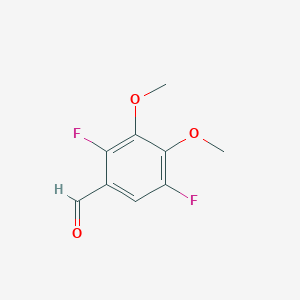
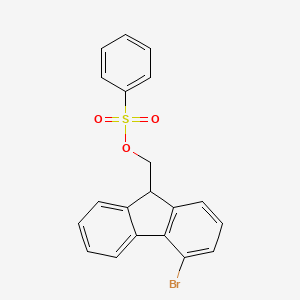
![2-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]ethane-1-sulfonic acid](/img/structure/B13140438.png)
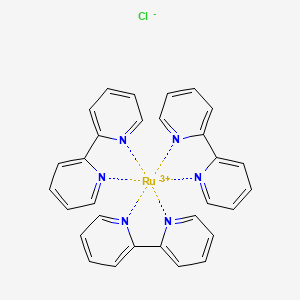
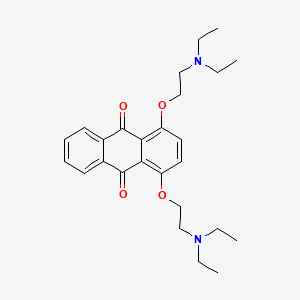
![2',7'-Dichloro-3',6'-dihydroxy-4',5'-bis(((pyrazin-2-ylmethyl)(pyridin-2-ylmethyl)amino)methyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13140458.png)
![6-Benzyl-2-oxa-6-azaspiro[3.4]Octane-8-carboxylic acid](/img/structure/B13140468.png)
![1,1'-(4,4'-Diamino-3,3'-dinitro-[1,1'-biphenyl]-2,6-diyl)diethanone](/img/structure/B13140471.png)
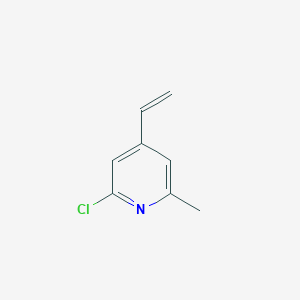
![2,5-Bis(5-bromo-3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B13140477.png)
